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molecular formula C10H12N4 B231438 4-Amino-2-dimethylaminoquinazoline

4-Amino-2-dimethylaminoquinazoline

Cat. No. B231438
M. Wt: 188.23 g/mol
InChI Key: YPINGHVENXGMOX-UHFFFAOYSA-N
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Patent
US03980650

Procedure details

Under a nitrogen atmosphere 0.7 g. (0.10 g. at.) of lithium and 7.85 g. (0.05 mol) of bromobenzene are dissolved in 60 ml. of anhydrous diethyl ether. Over the course of about 20 minutes this solution is added to a solution of 5.9 g. of o-aminobenzonitrile in 60 ml. of anhydrous diethyl ether. After 10 minutes, 3.5 g. of dimethylcyanamide, dissolved in 20 ml. of anhydrous diethyl ether, are added and the reaction mixture is refluxed under the nitrogen atmosphere for 6 hours. The next day the mixture is decomposed by addition of water and the precipitate is filtered off. The product is crystallized from a mixture of ethanol and petroleum ether (boiling range 28°-40°C.). 6 g. of 4-amino-2-dimethylaminoquinazoline, m.p. 141°-142°C., are obtained.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Li].BrC1C=CC=CC=1.[NH2:9][C:10]1[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=1[C:12]#[N:13].[CH3:18][N:19]([CH3:22])[C:20]#[N:21]>O.C(OCC)C>[NH2:13][C:12]1[C:11]2[C:10](=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:9]=[C:20]([N:19]([CH3:22])[CH3:18])[N:21]=1 |^1:0|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
[Li]
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C#N)C=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C#N)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Over the course of about 20 minutes this solution is added to a solution of 5.9 g
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed under the nitrogen atmosphere for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
The product is crystallized from a mixture of ethanol and petroleum ether (boiling range 28°-40°C.)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=NC(=NC2=CC=CC=C12)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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